[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate Interferon inducer consisting of a synthetic, mismatched double-stranded RNA. The polymer is made of one strand each of polyinosinic acid and polycytidylic acid.
Brand Name: Vulcanchem
CAS No.: 24939-03-5
VCID: VC0105496
InChI: InChI=1S/C10H13N4O8P.C9H14N3O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)
SMILES: C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O
Molecular Formula: C19H27N7O16P2
Molecular Weight: 671.4 g/mol

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

CAS No.: 24939-03-5

Cat. No.: VC0105496

Molecular Formula: C19H27N7O16P2

Molecular Weight: 671.4 g/mol

* For research use only. Not for human or veterinary use.

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate - 24939-03-5

Specification

CAS No. 24939-03-5
Molecular Formula C19H27N7O16P2
Molecular Weight 671.4 g/mol
IUPAC Name [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C10H13N4O8P.C9H14N3O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)
Standard InChI Key ACEVNMQDUCOKHT-UHFFFAOYSA-N
SMILES C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O
Canonical SMILES C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O

Introduction

Chemical Structure and Properties

Molecular Identification

The compound [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate represents a complex molecular entity in the field of nucleoside chemistry. This compound is registered with the identifier VCID: VC16531576 in chemical databases. The complete molecular characterization reveals a formula of C19H27N7NaO16P2 with a calculated molecular weight of 694.4 g/mol. The compound name itself provides significant structural information, indicating the presence of two distinct nucleoside phosphate moieties connected with a sodium counterion.

The first component contains a cytidine-like structure with the 4-amino-2-oxopyrimidine base attached to a ribose sugar (3,4-dihydroxyoxolan) with specific stereochemistry at positions 2R, 3S, 4R, and 5R. The second component features a purine-derived structure with a 6-oxo-1H-purin-9-yl group attached to another ribose moiety, also with defined stereochemistry. Both ribose units are phosphorylated at their 5' positions, forming dihydrogen phosphate esters which contribute significantly to the compound's chemical behavior and biological activity.

Physical and Chemical Properties

The physical and chemical properties of this compound are largely determined by its complex structure containing multiple functional groups, including hydroxyl groups, phosphate moieties, and heterocyclic bases. The presence of phosphate groups confers acidic properties to the molecule, while the nucleoside components influence its interactions with biological systems and potential pharmacological activity.

Table 1: Physical and Chemical Properties of the Compound

PropertyValueSource
Molecular FormulaC19H27N7NaO16P2
Molecular Weight694.4 g/mol
Standard InChIKeyGETQKWBYQAUFQM-UHFFFAOYSA-N
Canonical SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[Na]
Chiral CentersMultiple (2R,3S,4R,5R) configurations
SolubilityPresumed water-soluble due to phosphate groups and hydroxyl functionalities-

The compound's solubility characteristics are likely influenced by its phosphate groups and numerous hydroxyl functionalities, which would confer significant water solubility. This property is particularly important for its potential biological applications, as it would facilitate dissolution in aqueous biological environments. Additionally, the presence of multiple chiral centers with defined stereochemistry (2R,3S,4R,5R) is crucial for its specific biological activity and molecular recognition properties.

Structural Significance

The structural complexity of this compound reflects its specialized biochemical role. The molecule essentially combines two nucleoside monophosphates—a cytidine monophosphate derivative and an inosine monophosphate derivative—with a sodium counterion. This unique combination suggests specialized functionality in nucleic acid metabolism pathways.

The stereochemical configuration at the ribose rings, denoted by (2R,3S,4R,5R), is critical for proper molecular recognition by enzymes involved in nucleotide metabolism. Any alteration in this stereochemistry would likely result in significantly reduced biological activity. The phosphate groups at the 5' positions of both nucleoside components are essential for the compound's participation in biochemical reactions involving phosphoryl transfer, which are fundamental to energy metabolism and nucleic acid synthesis.

Biochemical Role and Function

Role in Nucleic Acid Metabolism

Based on its structural components, this compound likely plays a significant role in nucleic acid metabolism pathways. The inosine monophosphate component is particularly noteworthy as it serves as a key intermediate in purine nucleotide biosynthesis. Inosine monophosphate is a precursor in the biosynthesis pathway of both adenine and guanine nucleotides, which are essential components of DNA, RNA, and energy-carrying molecules like ATP .

Inosine Monophosphate Dehydrogenase (IMPDH) catalyzes the rate-limiting step in the de novo biosynthesis of guanine nucleotides, converting inosine monophosphate to xanthosine monophosphate . This enzyme's activity is critical for cellular proliferation, and compounds that structurally resemble inosine monophosphate may interact with this pathway, potentially inhibiting or modulating the enzyme's activity. The cytidine monophosphate component, meanwhile, is involved in pyrimidine metabolism, contributing to the synthesis of cytidine-containing nucleotides essential for RNA synthesis.

Synthesis Methodologies

Traditional Synthetic Approaches

The synthesis of complex nucleoside phosphate derivatives like this compound typically involves multiple steps of organic synthesis with careful attention to stereochemical control. Based on established methods for similar compounds, the synthesis likely begins with properly protected nucleoside starting materials that undergo selective phosphorylation at the 5' position.

One traditional approach involves variants of the Yoshikawa method, which utilizes phosphoryl chloride for the initial phosphorylation, followed by controlled hydrolysis to form the monophosphate . For nucleoside derivatives containing modifications at the α-phosphate position, thiophosphoryl chloride can be used instead of phosphorus oxychloride, followed by appropriate manipulations to achieve the desired phosphate structure .

The critical challenge in synthesizing this compound would be maintaining the stereochemical integrity at all four chiral centers in each ribose moiety during the chemical manipulations. This typically requires careful selection of protecting groups and reaction conditions to ensure regio- and stereoselective transformations.

Modern Synthetic Strategies

Contemporary approaches to nucleoside phosphate synthesis offer improved yields and greater flexibility in structural modifications. The amidophosphite method represents one such advanced technique that has been successfully applied to the synthesis of various α-phosphate-modified nucleoside triphosphates . This method involves the use of specialized nucleoside 5'-phosphoramidites that can be coupled with appropriate reagents to form the desired phosphate derivatives with high efficiency.

Another modern strategy is the salicyl chlorophosphite method, which has demonstrated utility in synthesizing modified nucleoside triphosphates with good yields . This approach involves forming a cyclotriphosphite intermediate that can subsequently undergo various modifications to introduce different functional groups at the phosphate positions.

For the synthesis of our target compound, a likely approach would involve:

  • Preparation of the individual nucleoside monophosphate components using appropriate protection/deprotection strategies

  • Coupling of the two components with careful control of stereochemistry

  • Introduction of the sodium counterion during the final purification steps

Purification and Characterization

After synthesis, purification of nucleoside phosphate derivatives typically employs high-performance liquid chromatography (HPLC) to separate the desired product from reaction byproducts and unreacted starting materials. This technique is particularly important for obtaining the compound with high purity required for biological studies and pharmaceutical applications.

Characterization of the purified compound would involve a suite of spectroscopic methods:

  • Nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and stereochemistry

  • Mass spectrometry to verify the molecular weight and formula

  • Infrared spectroscopy to identify key functional groups

  • X-ray crystallography if crystalline material can be obtained, providing definitive structural confirmation

These techniques collectively provide comprehensive structural information and confirmation of the compound's identity and purity, which are essential for subsequent research applications.

Research Applications

Current Utilization in Biochemical Research

The compound [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate serves as a valuable tool in scientific research focused on nucleic acid metabolism. Its unique structural features make it particularly useful for investigating the biochemical pathways involved in nucleotide synthesis, utilization, and regulation—fundamental processes across all living organisms.

Researchers employ compounds of this nature as molecular probes to study specific aspects of nucleotide metabolism. For example, they may be used to examine the regulation of nucleotide synthesis enzymes, the effects of nucleotide imbalances on cellular functions, or the mechanisms by which cells maintain nucleotide homeostasis. These investigations contribute to our understanding of basic cellular processes and provide insights into disease mechanisms where nucleotide metabolism is dysregulated.

The compound's ability to potentially disrupt pathogen-specific nucleic acid metabolism pathways makes it valuable for research into antimicrobial mechanisms. By studying how it interacts with pathogen enzymes compared to human counterparts, researchers can gain insights into potential targets for selective antimicrobial therapy.

Future Research Directions

Several promising avenues exist for future research on this compound and its derivatives:

  • Mechanism of action studies to precisely determine how it interacts with target enzymes and disrupts nucleic acid metabolism

  • Development of more potent and selective analogs through systematic structural modifications

  • Investigation of its effects on a broader range of pathogens to determine the spectrum of antimicrobial activity

  • Exploration of potential applications beyond anti-infectives, such as in cancer therapy, where nucleotide metabolism is often altered

  • Study of combination therapies where this compound could synergize with existing antimicrobials to enhance efficacy or overcome resistance mechanisms

Additionally, computational approaches such as molecular docking and dynamics simulations could provide insights into how the compound interacts with target enzymes at the atomic level, guiding further structural optimizations.

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